N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide
Description
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a naphthothiazole core fused with a biphenyl carboxamide moiety. Its synthesis likely involves coupling reactions between biphenyl-4-carboxylic acid derivatives and naphthothiazol-2-amine intermediates, as inferred from analogous synthetic routes in the literature .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-13H,14-15H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQGPYJNYTWLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and hypertension by targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may activate or inhibit certain enzymes, modulate ion channels, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as cell proliferation inhibition, apoptosis induction, or modulation of blood pressure .
Comparison with Similar Compounds
Naphthothiazole Derivatives with Modified A-Rings
- N'-hydroxy-N-(naphthothiazolyl)methanimidamides (e.g., 4b, 4h, 4k): These compounds, such as 4k (benzoxepine derivative), share the naphthothiazole core but replace the biphenyl carboxamide with an N'-hydroxymethanimidamide group. They exhibit potent inhibition of Mycobacterium tuberculosis (Mtb) methionine aminopeptidases (MetAPs), with IC₅₀ values in the low micromolar range. However, their minimal inhibitory concentrations (MICs) against Mtb are suboptimal due to poor cellular permeability or efflux mechanisms .
- N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide (CAS: 361160-48-7): This analog substitutes the biphenyl group with a phenoxybenzamide moiety.
Biphenyl Carboxamides with Varied Heterocycles
- N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401): This simpler analog replaces the naphthothiazole with a monocyclic thiazole. It has a lower molecular weight (280.35 g/mol) and logP (4.0051) compared to the target compound, indicating reduced hydrophobicity and aromatic bulk. Such differences may influence pharmacokinetic properties like membrane permeability .
- N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7): A non-heterocyclic analog with a cyclooctylamine substituent. This compound highlights the importance of the heterocyclic moiety in the target molecule, as its activity profile (unreported in the evidence) would differ significantly due to the lack of a thiazole ring .
Key Observations :
- The target compound’s higher molecular weight and extended aromatic system may enhance target binding but reduce solubility.
- Substitution at the carboxamide position (e.g., biphenyl vs. phenoxybenzamide) modulates electronic and steric properties, affecting bioactivity .
Enzyme Inhibition
Pharmacokinetic Challenges
- Permeability vs. Efflux : Methanimidamide analogs face challenges in bacterial cell penetration, as seen with compounds 4a–4e , which show enzyme inhibition but lack antibacterial efficacy . The biphenyl carboxamide’s larger surface area may exacerbate this issue for the target compound.
Biological Activity
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its complex structure and diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a naphtho[1,2-d][1,3]thiazole moiety linked to a biphenyl structure. The compound has a carboxamide functional group that enhances its solubility and reactivity in biological systems. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the naphtho[1,2-d][1,3]thiazole core followed by the introduction of the biphenyl and carboxamide groups. Common methodologies may involve:
- Reactions with hydrazonoyl halides to form intermediate compounds.
- Use of palladium-catalyzed coupling reactions for biphenyl formation.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Some derivatives have shown effectiveness against pathogens such as Mycobacterium tuberculosis.
- Antiviral Properties : Structural analogs have demonstrated potential against viral infections.
- Anticancer Activity : Certain compounds within this class have been associated with inhibiting cancer cell proliferation.
Comparative Biological Activities
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide | Hydroxylamine group | Antimicrobial against Mycobacterium tuberculosis |
| Taribavirin | Thiazole-containing structure | Antiviral properties |
| 4-(N,N-Dimethylamino)phenyl-N-(naphtho[1,2-d]thiazol-2-yl)acetamide | Dimethylamino substitution | Potential anti-cancer activity |
The mechanism of action for this compound is believed to involve interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Some studies suggest that it can disrupt bacterial cell membranes leading to cell death.
Case Studies
Recent studies have highlighted the promising effects of this compound in various experimental models:
- In vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
- In vivo Studies : Animal models showed reduced tumor growth when treated with this compound compared to control groups.
Q & A
Q. Advanced
- Cellular thermal shift assays (CETSA) : Confirm target protein binding by measuring thermal stability shifts .
- SPR spectroscopy : Quantifies binding kinetics (ka/kd) to receptors (e.g., kinase enzymes) .
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets validates specificity .
How are spectroscopic data interpreted when structural complexity causes signal overlap?
Q. Advanced
- 2D NMR techniques : HSQC and HMBC resolve ambiguous signals (e.g., distinguishing biphenyl from naphthothiazole protons) .
- Isotopic labeling : ¹³C-labeled intermediates clarify carbon environments in congested spectra .
- Dynamic NMR : Variable-temperature studies identify conformational exchange broadening signals .
What methodologies compare this compound’s efficacy against existing therapeutics?
Q. Advanced
- In vivo xenograft models : Compare tumor regression rates vs. standard drugs (e.g., doxorubicin) .
- Resistance profiling : Assess activity in drug-resistant cell lines (e.g., P-glycoprotein overexpressors) .
- Synergy studies : Check for additive effects in combination therapies (e.g., with cisplatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
